Cas no 108466-41-7 (Cyclosporin A,8-(N-methyl-D-alanine)- (9CI))

Cyclosporin A,8-(N-methyl-D-alanine)- (9CI) structure
108466-41-7 structure
Product name:Cyclosporin A,8-(N-methyl-D-alanine)- (9CI)
CAS No:108466-41-7
MF:C63H113N11O12
MW:1216.63782
CID:205227
PubChem ID:6443884

Cyclosporin A,8-(N-methyl-D-alanine)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cyclosporin A,8-(N-methyl-D-alanine)- (9CI)
    • (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,27,28-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16
    • 8-(N-methylalanine)cyclosporin A
    • (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,27,28-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
    • (D-MeAla3)cyclosporine A
    • < D-MeAla3> cyclosporine A
    • 8-(N-Methyl-L-alanine)cyclosporin A
    • AC1O5ZUT
    • Meala(3)cs
    • 8-(N-Methyl-D-alanine)cyclosporin a
    • 108466-41-7
    • Inchi: InChI=1S/C63H113N11O12/c1-26-28-29-40(15)52(75)51-56(79)66-44(27-2)59(82)68(19)43(18)58(81)69(20)46(31-35(5)6)55(78)67-49(38(11)12)62(85)70(21)45(30-34(3)4)54(77)64-41(16)53(76)65-42(17)57(80)71(22)47(32-36(7)8)60(83)72(23)48(33-37(9)10)61(84)73(24)50(39(13)14)63(86)74(51)25/h26,28,34-52,75H,27,29-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b28-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51?,52-/m1/s1
    • InChI Key: QEHCSSQYOJCSKZ-KEPYCBRXSA-N
    • SMILES: C/C=C/C[C@H]([C@H](C1C(=O)N[C@@H](CC)C(=O)N(C)[C@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](C(C)C)C(=O)N1C)O)C

Computed Properties

  • Exact Mass: 1215.857018
  • Monoisotopic Mass: 1215.857018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 86
  • Rotatable Bond Count: 15
  • Complexity: 2360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 12
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 1001
  • Topological Polar Surface Area: 279
  • XLogP3: 7.9

Experimental Properties

  • Density: 1.01
  • Boiling Point: 1294.2°Cat760mmHg
  • Flash Point: 736.5°C
  • Refractive Index: 1.466

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd